

# Enniatin A1: A Comprehensive Physicochemical and Biological Profile

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Enniatin A1** is a cyclic hexadepsipeptide belonging to the enniatin family of mycotoxins produced by various species of Fusarium fungi.[1] These compounds are notable for their diverse biological activities, including ionophoric, antimicrobial, and potential anticancer properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of **Enniatin A1**, detailed experimental methodologies for its analysis, and a summary of its known biological interactions, with a focus on its impact on cellular signaling pathways.

## **Physicochemical Characteristics**

The fundamental physicochemical properties of **Enniatin A1** are summarized in the tables below. This data is crucial for its handling, formulation, and interpretation of its biological activity.

## Table 1: General Physicochemical Properties of Enniatin A1



Property	Value	Source
Molecular Formula	C35H61N3O9	[1]
Molecular Weight	667.9 g/mol	[1]
CAS Number	4530-21-6	[2]
Appearance	White powder	[2]

Table 2: Solubility Profile of Enniatin A1

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Soluble	[2][3]
Methanol	Soluble	[2][3]
Ethanol	Soluble	[2][3]
Dimethylformamide (DMF)	Soluble	[3]
Water	Insoluble	[2]

## **Table 3: Computed Physicochemical Parameters of**

**Enniatin A1** 

Parameter	Value	Source
XLogP3	7.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	9	[1]
Rotatable Bond Count	6	[1]
Exact Mass	667.44078053 Da	[1]
Topological Polar Surface Area	139 Ų	[1]



Note: An experimentally determined melting point for **Enniatin A1** is not readily available in the reviewed literature. Similarly, detailed experimental 1H-NMR, 13C-NMR, and IR spectral data with peak assignments are not extensively published.

# Experimental Protocols Determination of Solubility (Qualitative)

Objective: To determine the solubility of **Enniatin A1** in various solvents.

#### Materials:

- Enniatin A1 (solid powder)
- Solvents of interest (e.g., DMSO, ethanol, methanol, water)
- Vortex mixer
- Microcentrifuge tubes
- Pipettes

#### Procedure:

- Weigh a small, known amount of Enniatin A1 (e.g., 1 mg) and place it into a microcentrifuge tube.
- Add a small volume of the solvent to be tested (e.g., 100 μL) to the tube.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution for any undissolved particles. A clear solution indicates solubility at that concentration.
- If the compound is not fully dissolved, incrementally add more solvent and repeat the vortexing step until the solid is completely dissolved or a definitive insolubility is determined.
- The solubility can be expressed qualitatively (soluble, sparingly soluble, insoluble) or semiquantitatively (e.g., soluble at 10 mg/mL).



## Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify **Enniatin A1** in a sample matrix.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

#### General Procedure:

- Sample Preparation: The sample containing Enniatin A1 is extracted with an appropriate
  organic solvent (e.g., acetonitrile, methanol). The extract may be further purified using solidphase extraction (SPE) to remove interfering matrix components.
- Chromatographic Separation: The prepared sample is injected into the HPLC system. A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both of which may be modified with additives like formic acid or ammonium formate to improve ionization.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source
  of the mass spectrometer. Enniatin A1 is typically detected in positive ion mode as an
  adduct, such as [M+H]<sup>+</sup> or [M+NH<sub>4</sub>]<sup>+</sup>. The precursor ion is then fragmented in the collision
  cell, and specific product ions are monitored for quantification (Multiple Reaction Monitoring MRM).

## **Biological Activity and Signaling Pathways**

**Enniatin A1** is a well-documented ionophore, capable of forming complexes with metal cations and transporting them across biological membranes. This disruption of ion homeostasis is a primary mechanism of its cytotoxic effects.

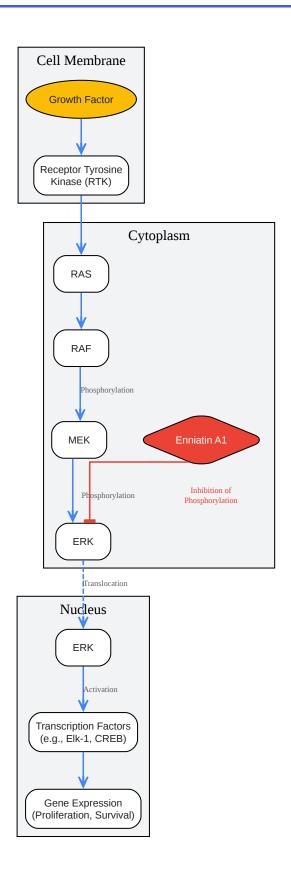
One of the key signaling pathways affected by **Enniatin A1** is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.



## Inhibition of the MAPK/ERK Signaling Pathway

**Enniatin A1** has been shown to inhibit the phosphorylation of ERK (p44/p42), a critical step in the activation of this pathway.[4] The MAPK/ERK pathway is centrally involved in regulating cell proliferation, differentiation, and survival.[5] By inhibiting ERK activation, **Enniatin A1** can disrupt these fundamental cellular processes, leading to the induction of apoptosis (programmed cell death).[4]





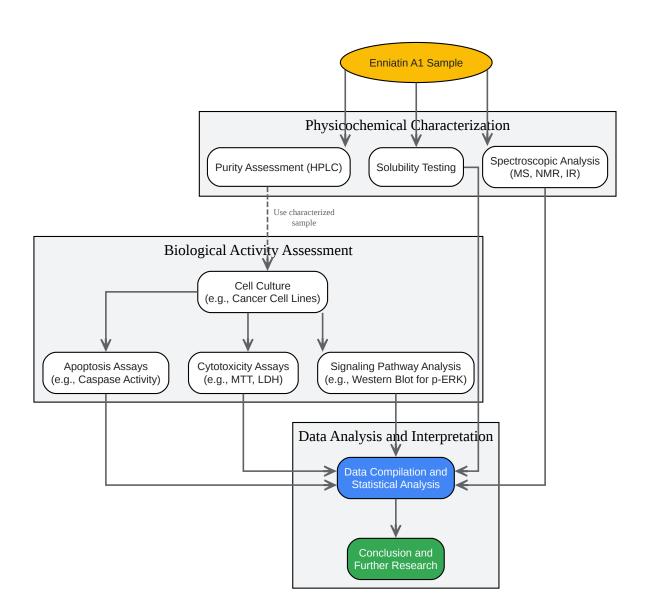
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Caption: Inhibition of the MAPK/ERK signaling pathway by Enniatin A1.



### **Experimental Workflow Example**

The following diagram illustrates a general workflow for investigating the physicochemical and biological properties of **Enniatin A1**.



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Caption: General experimental workflow for **Enniatin A1** characterization.

### Conclusion

Enniatin A1 presents a compelling profile for researchers in natural products chemistry and drug development. Its well-defined chemical structure and ionophoric properties are directly linked to its significant biological effects, including the modulation of critical cellular signaling pathways like the MAPK/ERK cascade. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this fascinating mycotoxin. Future research should focus on obtaining more detailed spectroscopic data and exploring its in vivo efficacy and safety profiles.

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### References

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